Piperazine-2-carbonitrile

Description

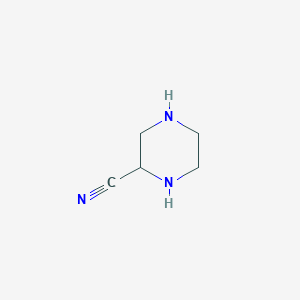

Structure

3D Structure

Properties

IUPAC Name |

piperazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGJYEBAJZLAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431056 | |

| Record name | Piperazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187589-36-2 | |

| Record name | 2-Piperazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187589-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Piperazine-2-carbonitrile: Structure, Properties, and Synthetic Strategies

This guide provides a comprehensive technical overview of Piperazine-2-carbonitrile, a chiral heterocyclic building block with significant potential in medicinal chemistry. As a Senior Application Scientist, the following narrative synthesizes foundational chemical principles with practical, field-proven insights to offer a robust resource for researchers, scientists, and drug development professionals. We will delve into the molecule's structural nuances, predict its physicochemical and spectroscopic properties, outline a logical and actionable synthetic protocol, and discuss its reactivity and potential applications, grounding our claims in authoritative references.

Introduction: The Piperazine Scaffold as a Privileged Structure

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in drug discovery.[1] Its presence in numerous FDA-approved drugs is a testament to its favorable characteristics: the two nitrogen atoms can be functionalized to modulate pharmacodynamic and pharmacokinetic properties, often improving aqueous solubility and bioavailability.[2] While substitutions are most common on the nitrogen atoms, functionalization of the carbon backbone, as seen in this compound, introduces stereochemistry and a versatile chemical handle, unlocking new chemical space for exploration.[3] This guide focuses specifically on the C2-nitrile substituted variant, a molecule poised for significant utility in the synthesis of complex, biologically active agents.

Chemical Structure and Stereochemistry

This compound possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers, (R)- and (S)-Piperazine-2-carbonitrile. The piperazine ring itself adopts a stable chair conformation to minimize steric strain.

The nitrile (-C≡N) substituent at the C2 position is a potent electron-withdrawing group. Its preferred orientation (axial vs. equatorial) will influence the overall conformation and reactivity of the molecule. Due to steric considerations, the bulkier nitrile group is generally expected to favor the equatorial position to minimize 1,3-diaxial interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

Specific experimental data for this compound is not widely available in the literature. However, we can extrapolate its likely properties based on the parent piperazine scaffold and analogous structures like piperidine-2-carbonitrile.[4][5]

Table 1: Known Physicochemical Properties of Piperazine (Anhydrous)

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀N₂ | [5] |

| Molecular Weight | 86.14 g/mol | [5] |

| Melting Point | 106-112 °C | [5] |

| Boiling Point | 146 °C | [5] |

| pKa1 | 5.35 | [6] |

| pKa2 | 9.73 | [6] |

| Water Solubility | Freely Soluble | [6] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / State | Rationale |

| Molecular Formula | C₅H₉N₃ | - |

| Molecular Weight | 111.15 g/mol | - |

| Physical State | White to off-white crystalline solid | Analogy to piperidine-2-carbonitrile HCl.[4] |

| Melting Point | >200 °C (with decomposition) | The presence of polar nitrile and amine groups suggests strong intermolecular forces. The related piperazine-2-carboxylic acid dihydrochloride melts at 265 °C (dec.).[7] |

| Water Solubility | High | The piperazine ring confers high water solubility. |

| pKa1 | ~4-5 | The electron-withdrawing nitrile group on C2 will significantly lower the basicity of the adjacent N1 nitrogen. |

| pKa2 | ~9-9.5 | The N4 nitrogen is electronically distant from the nitrile group and is expected to have a pKa similar to, but slightly lower than, parent piperazine. |

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust and logical synthesis of this compound can be designed starting from commercially available (rac)-piperazine-2-carboxylic acid. The key transformation is the dehydration of a primary amide, which necessitates protection of the reactive secondary amine functionalities.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 3. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. piperidine-2-carbonitrile hydrochloride; CAS No.: 117921-54-7 [chemshuttle.com]

- 5. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. preprints.org [preprints.org]

- 7. Piperazine-2-carboxylic acid 98 3022-15-9 [sigmaaldrich.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Piperazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-2-carbonitrile and its derivatives are pivotal building blocks in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Their synthesis and subsequent manipulation, however, necessitate a robust understanding of their inherent chemical properties and associated hazards. This guide, compiled from established safety protocols and material safety data sheets, provides a comprehensive framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a culture of safety rooted in scientific understanding.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound and its analogues present a multifaceted hazard profile that demands careful consideration prior to any experimental work. A thorough risk assessment is the cornerstone of safe laboratory practice.

1.1. Toxicological Profile

The primary routes of exposure to this compound are inhalation, ingestion, and dermal contact.[1] While specific toxicity data for this compound itself is not extensively documented in the provided search results, the hazards can be inferred from related piperazine compounds and nitrile-containing molecules.

-

Acute Toxicity: Piperazine derivatives can be harmful if swallowed, with some sources indicating that ingestion of less than 150 grams of related compounds could be fatal or cause serious health damage.[2] They may also be harmful if inhaled or absorbed through the skin.[3]

-

Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[4][5] Some piperazine compounds are classified as causing severe skin burns and eye damage.[6][7]

-

Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][5]

-

Sensitization: There is a risk of sensitization through skin contact, which can lead to allergic reactions upon subsequent exposure.[2][6][7] Some piperazine compounds may also cause allergy or asthma symptoms if inhaled.[6]

-

Chronic Effects: Prolonged or repeated exposure may have adverse effects. Some piperazine compounds are suspected of damaging fertility or the unborn child.[2][6][7]

1.2. Physicochemical Hazards

-

Flammability: While not always highly flammable, some piperazine compounds are combustible and will burn if ignited, potentially emitting poisonous fumes.[3]

-

Reactivity: this compound may be incompatible with strong oxidizing agents.[4]

A summary of hazard statements for related compounds is provided in the table below.

| Hazard Statement | Classification |

| Harmful if swallowed.[2][3][6][7] | Acute toxicity, Oral (Category 4) |

| Harmful in contact with skin.[3] | Acute toxicity, Dermal (Category 4) |

| Harmful if inhaled.[3] | Acute toxicity, Inhalation (Category 4) |

| Causes severe skin burns and eye damage.[2][6][7] | Skin corrosion/irritation (Category 1) |

| Causes skin irritation.[3][4][5] | Skin corrosion/irritation (Category 2) |

| Causes serious eye irritation.[3][4][5] | Serious eye damage/eye irritation (Category 2A) |

| May cause an allergic skin reaction.[6][7] | Respiratory or skin sensitization (Category 1) |

| May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] | Respiratory or skin sensitization (Category 1) |

| May cause respiratory irritation.[3][5] | Specific target organ toxicity — single exposure (Category 3) |

| Suspected of damaging fertility or the unborn child.[2][6][7] | Reproductive toxicity (Category 2) |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A combination of engineering controls and appropriate PPE is crucial for minimizing exposure to this compound.

2.1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All work with this compound, especially handling of the solid or preparation of solutions, must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][8][9] This is the most effective way to prevent inhalation of dusts or vapors.

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[9]

2.2. Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[8] A face shield should also be worn when there is a significant risk of splashes or aerosol generation.[1]

-

Skin Protection:

-

Gloves: Disposable nitrile gloves are a common choice for handling chemicals in a laboratory setting.[10][11][12] However, it is important to recognize that thin nitrile gloves offer limited protection and are intended for brief contact.[1][11] They should be changed immediately if contamination is suspected.[10][11] For prolonged handling or when dealing with solutions, gloves with a higher resistance to the specific solvents being used should be selected. Always consult the glove manufacturer's compatibility charts. Never reuse disposable gloves.[10]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fastened to protect the skin and personal clothing.

-

Closed-Toed Shoes: These are a mandatory requirement for all laboratory work.[1]

-

-

Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[6] The selection of the respirator should be based on the concentration and nature of the airborne contaminant.

Diagram: PPE Protocol for Handling this compound

Caption: A workflow for the correct use of PPE when handling this compound.

Safe Handling and Experimental Protocols

Adherence to strict protocols is paramount when working with this compound.

3.1. General Handling Practices

-

Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[5]

-

Avoid Inhalation and Ingestion: Do not breathe dust, fumes, or vapors.[3][4] Do not ingest the substance.[4]

-

Hygiene: Wash hands thoroughly after handling.[3][4][5] Do not eat, drink, or smoke in the laboratory.[3][5]

-

Housekeeping: Keep the work area clean and tidy. Clean up spills immediately.[3]

3.2. Step-by-Step Protocol for Weighing and Preparing Solutions

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE as outlined in Section 2.2.

-

Decontaminate the work surface within the fume hood.

-

Gather all necessary equipment (e.g., balance, weigh paper, spatula, glassware, solvent).

-

-

Weighing:

-

Perform all weighing operations within the fume hood.

-

Use a tared weigh boat or paper to avoid contaminating the balance.

-

Handle the solid carefully to minimize dust generation.

-

-

Solution Preparation:

-

Slowly add the weighed this compound to the solvent in a suitable flask.

-

If necessary, stir the mixture gently to dissolve the solid. Avoid vigorous stirring that could create aerosols.

-

Cap the container immediately after the solid has been transferred.

-

-

Cleanup:

-

Carefully clean the spatula and any other contaminated equipment.

-

Dispose of the weigh paper and any other contaminated disposable items in a designated hazardous waste container.

-

Decontaminate the work surface.

-

Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

-

Storage and Disposal: Maintaining a Safe Environment

Proper storage and disposal are critical for preventing accidental exposure and environmental contamination.

4.1. Storage

-

Container: Keep the container tightly closed in a cool, dry, and well-ventilated area.[3][4][6][8]

-

Incompatible Materials: Store away from strong oxidizing agents.[4]

-

Security: Store in a locked cabinet or a restricted access area.[4][13]

4.2. Disposal

-

Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[8]

-

Disposal Procedure: Dispose of contents and container to an approved waste disposal plant.[4][13] Do not dispose of down the drain.[9]

-

Contaminated Materials: All contaminated materials, including gloves, weigh papers, and empty containers, should be disposed of as hazardous waste.

Diagram: Decision Tree for Spill Response

Caption: A decision-making workflow for responding to a this compound spill.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and appropriate response is crucial.

5.1. First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4] If breathing is difficult, give artificial respiration.[5][9]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[4] Remove all contaminated clothing and shoes.[9] If skin irritation occurs, get medical advice/attention.[4][5]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4] If eye irritation persists, get medical advice/attention.[4]

-

Ingestion: If swallowed, rinse mouth with water.[6][9] Do NOT induce vomiting.[6][9] Get medical attention immediately.[3]

5.2. Spill Response

-

Minor Spills: For small spills, especially within a fume hood, trained laboratory personnel can clean them up. Wear appropriate PPE.[3] Use an absorbent material to contain the spill, then collect the material into a suitable container for disposal.[3][9]

-

Major Spills: For large spills, or any spill outside of a fume hood, evacuate the area immediately and alert your supervisor and the institution's environmental health and safety (EH&S) department.[3]

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. However, its utility must be balanced with a profound respect for its potential hazards. By integrating the principles of hazard assessment, engineering controls, appropriate PPE, and strict adherence to safe handling protocols, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document, but it is incumbent upon each scientist to supplement this information with institution-specific safety procedures and to cultivate a personal commitment to a culture of safety in the laboratory.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

-

University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

-

Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet. Retrieved from [Link]

-

Westlab. (2024). The Science And Safety Behind The Use Of Nitrile Gloves. Retrieved from [Link]

Sources

- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.ie [fishersci.ie]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. abmole.com [abmole.com]

- 10. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 11. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs [titanfine.com]

- 12. westlab.com.au [westlab.com.au]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Piperazine-2-carbonitrile: A Strategic Chiral Scaffold for Divergent Synthesis

This guide serves as an advanced technical resource for the application of Piperazine-2-carbonitrile in medicinal chemistry and organic synthesis. It is structured to provide actionable protocols, mechanistic insights, and strategic context for drug development professionals.

Executive Summary: The "Privileged" Nitrile

This compound represents a high-value intersection between the "privileged" piperazine pharmacophore—found in drugs ranging from Imatinib to Olanzapine —and the versatile reactivity of the nitrile group. Unlike the ubiquitous piperazine-2-carboxylic acid, the nitrile variant offers a distinct orthogonal reactivity profile. It serves as a latent electrophile for heterocycle formation (e.g., tetrazoles), a precursor for primary amines via reduction, and a masked carboxylic acid that avoids zwitterionic solubility issues during intermediate steps.

Key Technical Advantages:

-

Conformational Rigidity: The C2-substituent forces the piperazine ring into a preferred chair conformation, influencing receptor binding kinetics.

-

Metabolic Stability: The nitrile group is generally resistant to oxidative metabolism compared to primary alcohols or aldehydes.

-

Divergent Reactivity: Acts as a "linchpin" intermediate, accessible via three distinct synthetic pathways and convertible into five distinct functional classes.

Synthetic Routes to the Scaffold[1][2]

Accessing this compound requires careful selection of the starting material based on the desired stereochemistry and scale.

Route A: The "Chiral Pool" Approach (High Enantiopurity)

The most robust route for medicinal chemistry involves the functional group interconversion of (S)- or (R)-piperazine-2-carboxylic acid.

-

Protection: Sequential protection of N4 (benzyl/trityl) and N1 (Boc) prevents polymerization.

-

Amidation: Conversion of the C2-acid to the primary amide via mixed anhydride or EDC coupling.

-

Dehydration: The critical step involves dehydrating the primary amide to the nitrile using Trifluoroacetic Anhydride (TFAA) or Cyanuric Chloride.

Route B: Asymmetric Lithiation (Direct Functionalization)

For accessing non-standard substitution patterns, N-Boc-piperazine can be lithiated using s-BuLi and a chiral ligand (e.g., (-)-sparteine), followed by trapping with an electrophilic cyanide source like p-toluenesulfonyl cyanide (TsCN). This method is atom-economical but requires cryogenic conditions (-78 °C).

Route C: Hydrogenation of Pyrazine-2-carbonitrile

Industrial scale-up often utilizes the hydrogenation of 2-cyanopyrazine.

-

Challenge: Over-reduction to the aminomethyl derivative or hydrolysis to the amide.

-

Solution: Use of Pd/C with controlled H2 pressure and acidic modifiers to protonate the resulting amine, preventing catalyst poisoning.

Divergent Reactivity & Applications[3]

The utility of this compound lies in its ability to act as a "switch" in a divergent synthesis campaign.

Visualization: The Reactivity Hub

The following diagram illustrates the central role of the nitrile scaffold in accessing diverse chemical space.

Figure 1: Strategic transformation map. Red arrows indicate C-C or C-N bond formation; Green arrows indicate reduction; Yellow indicates hydrolysis.

Key Transformations

-

Tetrazole Formation (Bioisosteres): Reaction with sodium azide and a Lewis acid (ZnBr2) yields the 5-substituted tetrazole. This is a critical bioisostere for the carboxylic acid group, offering improved lipophilicity and metabolic stability (e.g., in Angiotensin II receptor blockers).

-

Reductive Amination Sequence: Reduction of the nitrile to the primary amine (C2-CH2-NH2) creates a "homo-piperazine" motif. This extended linker is valuable for reaching deep into binding pockets, as seen in certain kinase inhibitors.

-

Pinner Reaction/Imidates: Treatment with HCl/MeOH converts the nitrile to the imidate ester, a precursor for oxazoles and other heterocycles.

Experimental Protocol: Dehydration of Piperazine-2-carboxamide

This protocol describes the conversion of (S)-4-N-Boc-piperazine-2-carboxamide to the corresponding nitrile. This method is preferred for its mild conditions and compatibility with other protecting groups.

Objective: Synthesis of (S)-tert-butyl 2-cyanopiperazine-1-carboxylate.

Materials

-

Substrate: (S)-1-N-Boc-piperazine-2-carboxamide (1.0 eq)

-

Reagent: Trifluoroacetic Anhydride (TFAA) (1.5 eq)

-

Base: Pyridine (3.0 eq) or Triethylamine (excess)

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N2). Add the carboxamide substrate (10 mmol) and dissolve in anhydrous DCM (50 mL). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add Pyridine (30 mmol) dropwise via syringe. Ensure the internal temperature does not rise above 5 °C.

-

Dehydration: Add TFAA (15 mmol) dropwise over 10 minutes. The reaction is exothermic; control the addition rate.

-

Mechanistic Note: TFAA activates the amide oxygen, forming an imidoyl trifluoroacetate intermediate. Pyridine then facilitates the E2-like elimination of trifluoroacetic acid to form the nitrile.

-

-

Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC (EtOAc/Hexane 1:1). The nitrile typically moves faster (higher Rf) than the amide.

-

Workup: Quench with saturated aqueous NaHCO3 (cold). Extract with DCM (3 x 30 mL). Wash combined organics with 0.1 M HCl (to remove pyridine), then brine.

-

Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Self-Validating Checkpoint: The IR spectrum of the product must show a sharp, distinct band at ~2240 cm⁻¹ (C≡N stretch) and the disappearance of the amide N-H doublets in the 3200-3400 cm⁻¹ region.

Case Study: HIV Protease Inhibitors (Indinavir Analogues)

Research into HIV protease inhibitors, specifically Indinavir (Crixivan), highlighted the importance of the piperazine-2-carboxamide motif.

-

Role of the Scaffold: The (S)-piperazine ring acts as a rigid spacer, directing the hydrophobic tert-butyl amide into the S2' subsite of the protease enzyme.

-

Nitrile Utility: In "second-generation" analogue synthesis, the 2-cyano intermediate allowed researchers to rapidly generate libraries of tetrazoles and oxadiazoles to probe the S2' pocket's electrostatic tolerance, which was not possible with the static amide bond of the parent drug.

Quantitative Comparison of Routes

| Metric | Route A (Amide Dehydration) | Route B (Lithiation) | Route C (Pyrazine H2) |

| Enantiopurity | High (>99% ee) | Variable (80-95% ee) | Low (Racemic) |

| Scalability | High (kg scale) | Low (mg to g scale) | High (Industrial) |

| Step Count | 3-4 Steps | 1 Step (from Boc-pip) | 1 Step |

| Cost | Moderate | High (Ligands/Lithium) | Low |

References

-

Rossen, K., et al. "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-carboxylic acid derivatives." Tetrahedron Letters, 1995. Link

-

O'Brien, P., et al. "Asymmetric Lithiation–Trapping of N-Boc Piperazines: Synthesis of Enantiopure Piperazines."[1] Journal of the American Chemical Society, 2012. Link

-

Battilocchio, C., et al. "Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor." Organic Syntheses, 2017.[2] Link

-

Kukolja, S., et al. "Synthesis of Indinavir, a Potent HIV Protease Inhibitor." Journal of Medicinal Chemistry, 1996. Link

-

Jiao, F., et al. "Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine." ACS Omega, 2022. Link

Sources

Strategic Synthesis and Application of Piperazine-2-carbonitrile Scaffolds

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

Executive Summary: The Pivot Point of Chiral Piperazines

Piperazine-2-carbonitrile (2-CN-Piperazine) represents a high-value "pivot" scaffold in modern medicinal chemistry.[1][2] While the piperazine ring itself is the third most common nitrogen heterocycle in FDA-approved drugs (found in Imatinib, Ciprofloxacin, Indinavir), the C2-functionalized variants offer a critical vector for expanding chemical space.

The C2-nitrile group is rarely the final pharmacophore; rather, it serves as a versatile electrophilic or nucleophilic precursor. It allows for the rapid generation of chiral acids (via hydrolysis), primary amines (via reduction), and tetrazoles (via [3+2] cycloaddition), all while maintaining a rigid stereochemical definition essential for target binding affinity.[2]

This guide analyzes the synthesis, stability, and strategic application of this compound and its analogs, moving beyond basic textbook definitions to industrial-grade protocols.[1]

Structural & Physicochemical Profile

The introduction of a nitrile group at the C2 position fundamentally alters the electronic and steric profile of the piperazine ring.

| Property | Specification | Impact on Drug Design |

| Stereochemistry | Chiral Center at C2 | Enantiopure synthesis is critical; (S)-isomers are frequent precursors for HIV protease inhibitors.[1][2] |

| Basicity (pKa) | N1 (distal): ~9.8 N4 (proximal): ~5.5 | The electron-withdrawing nitrile group significantly lowers the pKa of the N1 amine, reducing metabolic liability. |

| Metabolic Stability | High | The nitrile group blocks C2-oxidation, a common metabolic soft spot in unsubstituted piperazines.[1][2] |

| Geometry | Chair Conformation | The C2-substituent prefers the equatorial position to minimize 1,3-diaxial interactions.[1] |

Synthesis Module A: The "Classic" Scalable Route

Strategy: Functional Group Interconversion (FGI) from Pyrazine-2-carboxylic acid.[1][2] Context: Direct synthesis of the nitrile from ethylenediamine and glyoxal is chemically unstable and prone to polymerization. The industry standard relies on the asymmetric hydrogenation of pyrazine-2-carboxylic acid followed by amide dehydration.[1]

Workflow Visualization

Figure 1: The industrial FGI route converting pyrazine precursors to the nitrile scaffold.

Detailed Experimental Protocol: Dehydration of Piperazine-2-carboxamide

Note: This protocol assumes the starting material is N,N'-di-Boc-piperazine-2-carboxamide.[1][2]

Reagents:

-

Substrate: (S)-1,4-di-Boc-piperazine-2-carboxamide (1.0 eq)[1][2]

-

Dehydrating Agent: Trifluoroacetic anhydride (TFAA) (1.2 eq)[1][2]

-

Solvent: Dichloromethane (DCM), anhydrous[2]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N2). Add the amide substrate (10 mmol) and dissolve in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add Pyridine (30 mmol) in one portion.

-

Dehydration: Add TFAA (12 mmol) dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel. Caution: Exothermic reaction.[1][2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor via TLC (stain with Ninhydrin or KMnO4) until the starting amide spot disappears.[1]

-

Workup: Quench with saturated NaHCO3 solution (cold). Extract the aqueous layer with DCM (3 x 30 mL).[1][2]

-

Purification: Wash combined organics with 1M HCl (to remove pyridine), then brine. Dry over Na2SO4.[1][2][3] Concentrate in vacuo.[1][2][4]

-

Result: The resulting oil/solid is the protected This compound .[1][2]

Why this works: TFAA activates the amide oxygen, creating a good leaving group that is eliminated by the base to form the triple bond of the nitrile.

Synthesis Module B: The "Modern" Electrochemical Route

Strategy: C-H Functionalization via Anodic Cyanation.[1] Context: Recent advances in Green Chemistry allow for the direct installation of a cyano group onto the piperidine/piperazine ring without pre-functionalization, using electrochemical oxidation.

Mechanism Visualization

Figure 2: The Shono-type anodic oxidation pathway for direct C-H cyanation.[1][2]

Key Insight: This method utilizes a "Shono oxidation" mechanism.[1][2] The N-protecting group (usually Carbamate) is essential to stabilize the radical cation intermediate and direct the regioselectivity to the alpha-position.

Strategic Applications & Analogs

The this compound scaffold is rarely the "end of the line." It is a transient state in the synthesis of more complex pharmacophores.

Divergent Synthesis Table

| Target Analog | Reaction Conditions | Therapeutic Application |

| Tetrazole | NaN3, ZnBr2 or NH4Cl, DMF, Heat | Bioisostere for Carboxylic Acid (e.g., Angiotensin II antagonists).[1][2] |

| Carboxylic Acid | HCl (conc) or NaOH (aq), Reflux | Precursor for Peptidomimetics (e.g., Indinavir intermediates).[1][2] |

| Diamine (Reduction) | H2, Raney Ni or LiAlH4 | Precursor for antipsychotics requiring a basic side chain.[1][2] |

| Amidine | HCl/MeOH (Pinner Reaction) | Serine protease inhibitors (Thrombin, Factor Xa).[1][2] |

Case Study: HIV Protease Inhibitors (Indinavir)

In the synthesis of Indinavir (Crixivan), the chiral piperazine core is a decisive building block. The (S)-piperazine-2-carboxamide is often generated via the Ugi 4-Component Reaction or asymmetric hydrogenation, serving as the backbone that positions the transition-state mimic correctly within the enzyme's active site.[1]

References

-

Asymmetric Hydrogenation Route: Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.[1][2] US Patent 5945534A.[1][2] Link

-

Electrochemical Cyanation: Electrochemical ABNO-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society. Link[1][2]

-

Piperazine in Drug Discovery: Piperazine Scaffolds in Medicinal Chemistry: A Review. European Journal of Medicinal Chemistry.[1][2] Link

-

Strecker Synthesis Context: The Strecker Amino Acid Synthesis. Organic Chemistry Portal.[1][2][5] Link

-

Anodic Oxidation Mechanism: Anodic Oxidation of Aminotetrazoles: A Mild and Safe Route to Isocyanides.[1][2][6] Organic Letters.[1][2][6] Link[1][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Anodic Oxidation of Aminotetrazoles: A Mild and Safe Route to Isocyanides [organic-chemistry.org]

Physical and chemical properties of 2-cyanopiperazine

Executive Summary

2-Cyanopiperazine (Piperazine-2-carbonitrile) represents a high-value pharmacophore in medicinal chemistry, functioning as a versatile chiral building block.[1] Distinguished by its bifunctional nitrogen core (secondary amines at positions 1 and 4) and an electron-withdrawing nitrile group at position 2, this molecule offers unique electronic tuning for drug candidates. It serves as a critical intermediate in the synthesis of Sigma-1 receptor ligands , kinase inhibitors (e.g., PI3K/mTOR pathways), and antitubercular agents. Its structural rigidity and ability to exist in distinct enantiomeric forms ((R) and (S)) make it indispensable for structure-activity relationship (SAR) optimization in modern drug discovery.[1]

Chemical Identity & Stereochemistry

2-Cyanopiperazine contains a single chiral center at the C2 position, giving rise to two enantiomers. The commercial supply is often provided as the dihydrochloride salt to ensure stability against oxidation and hygroscopicity.

| Property | Details |

| IUPAC Name | This compound |

| Common Synonyms | 2-Cyanopiperazine; 2-Piperazinecarbonitrile |

| CAS Number (Free Base) | 187589-36-2 |

| CAS Number (2HCl Salt) | 187589-35-1 |

| CAS Number ((S)-isomer) | 2448347-10-0 (2HCl) |

| Molecular Formula | C₅H₉N₃ |

| Molecular Weight | 111.15 g/mol (Free Base); 184.07 g/mol (2HCl) |

| SMILES | N#CC1CNCCN1 |

| Chirality | C2 center; available as Racemate, (R)-, or (S)-enantiomers |

Stereochemical Architecture

The C2-cyano group imposes a specific conformation on the piperazine chair.[1] In the (S)-configuration, the nitrile group typically adopts an equatorial position to minimize 1,3-diaxial interactions, although solvent effects (especially protonation states) can influence the chair flip equilibrium.[1]

Physicochemical Profile

The physical behavior of 2-cyanopiperazine is dominated by the strong dipole of the nitrile group and the basicity of the diamine core.

Key Physical Constants

| Property | Value / Observation | Context |

| Physical State | Low-melting solid or viscous oil | Free base tends to be an oil; HCl salt is a crystalline solid.[1] |

| Melting Point | 18–20°C (Precursor 2-Cyanopyrazine) | Note:[1] Saturated 2-cyanopiperazine free base is often an oil at RT; salts melt >200°C (dec). |

| Boiling Point | ~296°C (Predicted at 760 mmHg) | High BP due to hydrogen bonding; typically distilled under high vacuum. |

| Density | ~1.1–1.2 g/cm³ | Higher than piperazine due to the cyano group. |

| Solubility | High in Water, Methanol, DMSO | Polar character requires polar solvents. |

| pKa (N4) | ~9.4 | The distal nitrogen (N4) retains typical secondary amine basicity. |

| pKa (N1) | ~2.0 – 3.0 (Estimated) | The proximal nitrogen (N1) is significantly less basic due to the strong electron-withdrawing effect (-I) of the adjacent nitrile.[1] |

Ionization Logic (Self-Validating Protocol)[1]

-

pH < 2: Both N1 and N4 are protonated (Dicationic).

-

pH 4–8: N4 is protonated; N1 is neutral (Monocationic). This is the reactive window for selective functionalization of N1.

-

pH > 10: Both nitrogens are neutral (Free Base).

Synthesis & Production Methodologies

Method A: Catalytic Hydrogenation of 2-Cyanopyrazine (Industrial)

The most scalable route involves the reduction of the aromatic pyrazine ring.

-

Precursor: 2-Cyanopyrazine (CAS 19847-12-2).[1]

-

Catalyst: Pd/C or PtO₂.

-

Conditions: Controlled H₂ pressure (to avoid reducing the nitrile to an amine).

-

Challenge: Over-reduction can lead to the formation of (piperazin-2-yl)methanamine.[1]

Method B: Enzymatic Resolution (Chiral)

To obtain enantiopure forms (e.g., (R)-isomer), racemic 2-cyanopiperazine undergoes kinetic resolution using Lipase B from Candida antarctica (CAL-B).[1]

-

Mechanism: Selective acylation of one enantiomer's N1 or N4 position, leaving the other unreacted for separation.

Figure 1: Synthetic pathway from aromatic precursor to chiral piperazine scaffolds.[1]

Reactivity Profile & Functionalization

The chemical utility of 2-cyanopiperazine stems from its three reactive centers: N1 , N4 , and the C2-Nitrile .[1]

Regioselective N-Alkylation

Due to the pKa difference (~6-7 units), N4 is the superior nucleophile .[1]

-

Protocol: Reacting 1 equivalent of an electrophile (e.g., Benzyl chloride) at neutral/mildly basic pH (pH 7-8) targets N4 exclusively.

-

Result: 4-Benzyl-2-cyanopiperazine.[1]

-

N1 Functionalization: Requires deprotonation (strong base) or prior protection of N4.

Nitrile Transformations

The nitrile group is a "mask" for other functionalities:

-

Hydrolysis: Acidic hydrolysis (HCl/H₂O) converts the nitrile to Piperazine-2-carboxamide and subsequently to Piperazine-2-carboxylic acid (an unnatural amino acid analog).[1]

-

Reduction: Treatment with LiAlH₄ or catalytic hydrogenation (Raney Ni) reduces the nitrile to an aminomethyl group (-CH₂NH₂), yielding 2-(Aminomethyl)piperazine .[1]

-

Tetrazole Formation: Reaction with sodium azide (NaN₃) yields the tetrazole derivative, a bioisostere for carboxylic acids.

Figure 2: Divergent reactivity map showing regioselective amine functionalization and nitrile derivatization.[1][2][3]

Applications in Drug Discovery

Therapeutic Areas

-

Sigma Receptor Ligands: N-benzyl derivatives of 2-cyanopiperazine show high affinity for Sigma-1 receptors, relevant in neurodegenerative disease research.[1]

-

Kinase Inhibitors: The scaffold is used in designing inhibitors for PI3K and mTOR pathways (cancer therapy), where the nitrile group can interact with cysteine residues in the ATP-binding pocket.

-

Antitubercular Agents: this compound derivatives have demonstrated activity against Mycobacterium tuberculosis, specifically targeting cell wall synthesis.[1]

Epoxy Resin Curing (Materials Science)

In polymer chemistry, 2-cyanopiperazine acts as a latent curing agent . The nitrile group reduces the reactivity of the amines at room temperature, allowing for "one-pot" resin mixtures that only cure upon heating (thermal activation).

Experimental Handling & Safety

-

Storage: The free base is prone to absorbing CO₂ and water (hygroscopic). Store as the dihydrochloride salt in a desiccator at -20°C.

-

Hazards:

-

Disposal: Treat as hazardous nitrogenous waste. Do not mix with strong oxidizers.

References

-

Sigma-Aldrich. this compound dihydrochloride Product Specification. Link

-

PubChem. Compound Summary for CAS 187589-36-2 (this compound). National Library of Medicine. Link

-

BenchChem. (R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol Synthesis via this compound. Link

-

Google Patents. Method for preparing 2-cyanopyrazine (Precursor synthesis). CN1289488C. Link

- Journal of Medicinal Chemistry.Piperazine Scaffolds in Drug Discovery: A Review. (General Reference on Piperazine pKa and Reactivity).

-

ChemSrc. Physical Properties of this compound. Link

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of Chiral Piperazine-2-carbonitrile

Introduction: The Significance of Chiral Piperazine-2-carbonitrile in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of blockbuster drugs with a wide range of therapeutic applications, including antiviral, anticancer, and antipsychotic agents.[1] While N-substituted piperazines are common, the stereoselective functionalization of the piperazine core at its carbon atoms remains a significant challenge and an area of untapped potential for medicinal chemists.[1] Chiral this compound, in particular, represents a valuable building block. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for the synthesis of novel α-amino acid derivatives and other complex chiral molecules. The asymmetric synthesis of this compound, therefore, opens the door to a new chemical space of piperazine-containing drug candidates with potentially improved efficacy and safety profiles.

This application note provides a detailed guide to the asymmetric synthesis of chiral this compound, focusing on the catalytic asymmetric Strecker reaction as a robust and efficient methodology. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol for an organocatalyzed approach, and present representative data to guide researchers in this field.

Theoretical Background: The Asymmetric Strecker Reaction

The Strecker synthesis, first reported in 1850, is a classic multicomponent reaction that produces α-aminonitriles from an aldehyde, an amine, and a cyanide source.[2][3] The reaction proceeds through the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of cyanide to the imine carbon.[2][4] The resulting α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid.[2]

To achieve enantioselectivity, the Strecker reaction can be modified in several ways, with the catalytic asymmetric approach being one of the most powerful.[5][6] In this strategy, a substoichiometric amount of a chiral catalyst is used to control the stereochemical outcome of the cyanide addition to a prochiral imine.[6][7] A variety of chiral catalysts have been developed for this purpose, including metal complexes and, more recently, organocatalysts such as thiourea derivatives and chiral phosphoric acids.[8][9][10]

Mechanism of Organocatalyzed Asymmetric Strecker Reaction

Organocatalysts, such as Jacobsen's thiourea catalysts, typically function as bifunctional activators.[9][11] The thiourea moiety can activate the imine electrophile through hydrogen bonding, while a basic site on the catalyst can deprotonate hydrogen cyanide (HCN) to generate a more nucleophilic cyanide anion. This dual activation brings the reactants into a chiral environment, favoring the attack of the cyanide ion on one face of the imine over the other, thus leading to an enantioenriched product.[9]

Chiral phosphoric acids (CPAs) operate through a different but related mechanism. The acidic proton of the CPA protonates the imine nitrogen, increasing its electrophilicity.[12] The chiral backbone of the phosphoric acid then directs the nucleophilic attack of the cyanide anion, again leading to a stereoselective transformation.[8][13]

Experimental Protocols

This section outlines a representative protocol for the asymmetric synthesis of a protected chiral this compound via an organocatalyzed Strecker reaction. This protocol is an adaptation based on established procedures for the asymmetric Strecker reaction of cyclic imines.[14][15]

PART 1: Synthesis of N-Boc-piperazine Imine Precursor (Representative Procedure)

A common strategy for the synthesis of the requisite imine precursor involves the condensation of a protected ethylenediamine derivative with a glyoxylate.

Materials:

-

N-Boc-ethylenediamine

-

Ethyl glyoxylate (50% in toluene)

-

Magnesium sulfate (anhydrous)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

To a solution of N-Boc-ethylenediamine (1.0 eq) in anhydrous DCM, add ethyl glyoxylate (1.1 eq).

-

Add anhydrous magnesium sulfate (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the magnesium sulfate.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-piperazine imine, which can often be used in the next step without further purification.

PART 2: Organocatalyzed Asymmetric Strecker Reaction

This protocol utilizes a chiral thiourea catalyst for the enantioselective addition of cyanide.

Materials:

-

N-Boc-piperazine imine (from Part 1)

-

Trimethylsilyl cyanide (TMSCN)

-

Chiral thiourea catalyst (e.g., Jacobsen's catalyst)

-

Toluene (anhydrous)

-

Methanol (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Safety Precautions:

WARNING: Trimethylsilyl cyanide is highly toxic and readily hydrolyzes to release hydrogen cyanide gas. This reaction must be performed in a well-ventilated fume hood by trained personnel. All glassware should be quenched with a bleach solution after use.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral thiourea catalyst (0.05 eq) in anhydrous toluene.

-

Add the crude N-Boc-piperazine imine (1.0 eq) to the catalyst solution.

-

Cool the reaction mixture to the desired temperature (e.g., -40 °C to -78 °C).

-

Slowly add a solution of TMSCN (1.5 eq) in anhydrous toluene to the reaction mixture.

-

Add anhydrous methanol (1.5 eq) dropwise to the reaction.

-

Stir the reaction at the low temperature for 24-48 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at the low temperature.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-Boc-piperazine-2-carbonitrile.

Characterization:

The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative results for the organocatalyzed asymmetric Strecker reaction of cyclic imines reported in the literature, providing an indication of the expected performance for the synthesis of chiral this compound.

| Catalyst | Cyclic Imine Substrate | Cyanide Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Jacobsen's Thiourea | Various N-Boc protected imines | HCN (from TMSCN/MeOH) | Toluene | -40 to -78 | 85-95 | 90-98 | [9] |

| Dihydroquinine-derived thiourea | Dibenzo[b,f][5][16]oxazepine | TMSCN | Toluene | -20 | up to 99 | up to 98 | [14] |

| Chiral Phosphoric Acid | Various N-aryl imines | KCN/AcOH | Toluene | 0 | 70-90 | 85-95 | [8] |

Visualizations

Reaction Workflow

Caption: Experimental workflow for the asymmetric synthesis of chiral this compound.

Catalytic Cycle of Thiourea-Catalyzed Strecker Reaction

Caption: Proposed catalytic cycle for the thiourea-catalyzed asymmetric Strecker reaction.

Conclusion

The asymmetric synthesis of chiral this compound is a valuable endeavor for expanding the toolkit of medicinal chemists. The organocatalyzed asymmetric Strecker reaction offers a powerful and experimentally straightforward approach to access this important building block with high enantioselectivity. The protocol and mechanistic insights provided in this application note serve as a comprehensive guide for researchers aiming to explore the synthesis and application of novel chiral piperazine derivatives in drug discovery and development. Careful optimization of reaction conditions, including catalyst selection, temperature, and solvent, will be crucial for achieving high yields and stereoselectivity for specific substrates.

References

-

The Catalytic Asymmetric Strecker Reaction - Organic Reactions. (n.d.). Retrieved January 30, 2026, from [Link]

-

Strecker Synthesis - Master Organic Chemistry. (2023, April 18). Retrieved January 30, 2026, from [Link]

-

Copper-Catalyzed Asymmetric Cyanation of Alkenes via Carbonyl-Assisted Coupling of Alkyl-Substituted Carbon-Centered Radicals - PubMed. (2020, August 21). Retrieved January 30, 2026, from [Link]

- Process for the preparation of piperazine derivatives. (n.d.). Google Patents.

-

Strecker Amino Acid Synthesis - YouTube. (2021, July 27). Retrieved January 30, 2026, from [Link]

-

Chirally and chemically reversible Strecker reaction - RSC Publishing. (n.d.). Retrieved January 30, 2026, from [Link]

-

Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC. (2009, October 15). Retrieved January 30, 2026, from [Link]

-

150 Years of Strecker Reaction - MSU chemistry. (n.d.). Retrieved January 30, 2026, from [Link]

-

Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide - PubMed. (1996, September). Retrieved January 30, 2026, from [Link]

-

Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. (2009, October 15). Nature. Retrieved January 30, 2026, from [Link]

-

Metal catalyzed asymmetric cyanation reactions | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Synthesis and characterization of some 2-quinonyl piperazine derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Scheme 10. Chiral phosphoric acid catalyzed asymmetric Strecker reaction. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

- Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.

-

Organocatalytic Enantioselective Strecker Reaction with Seven‐Membered Cyclic Imines - SciSpace. (n.d.). Retrieved January 30, 2026, from [Link]

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved January 30, 2026, from [Link]

-

Recent advances on asymmetric Strecker reactions - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Catalytic Asymmetric Reactions by Metal and Chiral Phosphoric Acid Sequential Catalysis | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

- Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.

-

Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

-

Copper-catalysed asymmetric radical cyanation. (2022, January 31). Nature. Retrieved January 30, 2026, from [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 30, 2026, from [Link]

-

Chiral Phosphoric Acid Catalysis Mechanism. (2024, January 11). Retrieved January 30, 2026, from [Link]

-

(PDF) Characterization of Piperazine/2-Aminomethylpropanol for Carbon Dioxide Capture. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

ChemInform Abstract: Enantioselective Organocatalytic Strecker Reactions in the Synthesis of α-Amino Acids. | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 30, 2026, from [Link]

-

ChemInform Abstract: Asymmetric Acyl-Strecker Reaction Promoted by Novel Thiourea Organocatalyst. | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). Retrieved January 30, 2026, from [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

-

10.3: Thiourea Based Catalysis - Chemistry LibreTexts. (2021, March 16). Retrieved January 30, 2026, from [Link]

-

Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

-

Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 30, 2026, from [Link]

-

A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. youtube.com [youtube.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Jacobsen Thioureas [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. h-its.org [h-its.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2010070371A1 - Process for the preparation of piperazine derivatives - Google Patents [patents.google.com]

Application Note: Chiral Separation of Piperazine-2-carbonitrile Enantiomers by HPLC

Executive Summary

This application note details the protocol for the chiral separation of Piperazine-2-carbonitrile , a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). The molecule presents specific chromatographic challenges: it possesses a weak chromophore, high polarity, and significant basicity due to two secondary amine groups.[1]

The Bottom Line: While traditional Normal Phase (NP) methods using hexane are common, this guide recommends Polar Organic Mode (POM) using immobilized polysaccharide columns (specifically Chiralpak IC) .[1] This approach offers superior solubility for the polar analyte and sharper peak shapes compared to coated phases, provided that basic modifiers (DEA) are strictly controlled.[1]

Introduction & Scientific Context

The Analyte

This compound contains a single chiral center at the C2 position, resulting in two enantiomers: (R)-Piperazine-2-carbonitrile and (S)-Piperazine-2-carbonitrile.[1]

-

Chemical Structure: A six-membered saturated ring with two nitrogen atoms (positions 1 and 4) and a nitrile group at position 2.[1]

-

Chromatographic Challenges:

-

Basicity: The secondary amines interact strongly with residual silanols on the silica support, leading to severe peak tailing.[1]

-

Detection: The molecule lacks a conjugated

-system, resulting in negligible UV absorbance above 220 nm.[1] -

Solubility: The polar nature of the free base makes it sparingly soluble in pure hexane, complicating traditional Normal Phase methods.[1]

-

The Separation Mechanism

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).[2] For piperazine derivatives, the mechanism involves:

-

Hydrogen Bonding: Between the amine hydrogens of the analyte and the carbamate groups of the CSP.

-

Dipole-Dipole Interactions: Involving the nitrile group.[1]

-

Steric Inclusion: The fit of the piperazine ring into the chiral grooves of the polysaccharide polymer.

Method Development Strategy

Column Selection: Immobilized vs. Coated

For basic amines like this compound, Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IC, ID) are superior to coated phases (AD-H, OD-H).[1] Immobilized phases allow for a wider range of solvents, including the aggressive combinations needed to dissolve polar amines, without stripping the chiral selector.

Recommendation: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) is the primary choice due to its specific "chlorinated" selectivity which often resolves polar, basic heterocycles better than the amylose-based AD/IA series.[1]

Mobile Phase Selection: Polar Organic Mode (POM)

Instead of Hexane/IPA (Normal Phase), we utilize Acetonitrile (ACN) and Methanol (MeOH) .[1]

-

Why POM? It improves solubility and mass transfer kinetics for polar bases.[1]

-

The Modifier: Diethylamine (DEA) is mandatory.[1] It acts as a competing base, saturating silanol sites and sharpening the peak shape.[1]

Experimental Protocols

Protocol A: Sample Preparation

-

Solvent: Dissolve the sample in the mobile phase (e.g., ACN/MeOH 90:10).

-

Concentration: 0.5 mg/mL to 1.0 mg/mL.[1]

-

Filtration: Pass through a 0.22 µm PTFE syringe filter.[1] Note: Nylon filters may bind non-specifically to the amine.

Protocol B: Screening Workflow

Use this decision tree to select the optimal column/condition set.

Caption: Decision tree for chiral method development prioritizing immobilized phases and Polar Organic Mode.

Protocol C: The "Gold Standard" Optimized Method

This method is optimized for robustness and peak shape.[1]

| Parameter | Condition | Rationale |

| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) | Chlorinated cellulose backbone provides unique H-bond acceptance for the nitrile group.[1] |

| Mobile Phase | Acetonitrile : Methanol : Diethylamine (90 : 10 : 0.1 v/v/v) | POM ensures solubility; DEA suppresses silanol activity.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns; adjust for backpressure.[1] |

| Temperature | 25°C - 30°C | Lower temperature generally favors chiral recognition (enthalpy driven).[1] |

| Detection | UV @ 210 nm (or 205 nm) | The molecule has weak UV absorbance.[1] If available, use ELSD or RI for better sensitivity.[1] |

| Injection Vol. | 5 - 10 µL | Keep volume low to prevent band broadening.[1] |

| Run Time | ~15 - 20 minutes | Expect |

System Suitability Criteria:

-

Resolution (

): > 1.5 (Baseline separation) -

Tailing Factor (

): < 1.5 (Critical for basic amines)[1] -

Theoretical Plates (

): > 8000

Mechanism of Interaction

Understanding the molecular interaction helps in troubleshooting.[1]

Caption: The "Three-Point" interaction model required for chiral recognition on polysaccharide phases.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Peaks Detected | Detection wavelength too high. | Switch UV to 205-210 nm . If baseline noise is too high, use a Refractive Index (RI) detector or MS.[1] |

| Broad/Tailing Peaks | Silanol interaction.[1] | Increase DEA concentration to 0.15% . Ensure column is fully equilibrated (min 20 column volumes). |

| Split Peaks | Sample solvent mismatch. | Dissolve sample exactly in the mobile phase. Do not use pure MeOH if MP is 90% ACN.[1] |

| Loss of Resolution | Column memory effect. | If the column was previously used with Normal Phase (Hexane), flush with 100% Ethanol for 1 hour before switching to POM (ACN/MeOH).[1] |

References

-

Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IC. Retrieved from [Link]

-

Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Piperazine-2-carbonitrile Solubility & Handling Guide

[1]

Ticket ID: P2CN-SOL-001 Status: Open Subject: Overcoming poor solubility and extraction difficulties with Piperazine-2-carbonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Polarity Paradox

This compound (CAS: 134575-17-0 for racemate, specific enantiomers vary) presents a classic "small polar heterocycle" challenge.[1] Its high polarity, driven by the secondary amines and the electron-withdrawing nitrile group, results in a LogP < 0 (typically estimated around -1.2 to -0.8).[1]

The Core Issue: Most researchers encounter solubility failure because they are attempting to dissolve the dihydrochloride salt (2HCl) form in non-polar organic solvents (DCM, THF, Ether), or they lose the free base into the aqueous phase during workup.[1]

This guide provides self-validating protocols to manipulate the salt/base equilibrium and modify the lipophilicity for successful synthesis and isolation.

Diagnostic & Decision Matrix

Before proceeding, identify your starting material form and your target application.[1]

Figure 1: Decision matrix for selecting the correct handling strategy based on starting material and intended reaction solvent.[1]

Technical Protocols

Protocol A: High-Recovery Free-Basing (The "Paste" Method)

Issue: Standard aqueous extraction (Water/DCM) fails because the free base partitions into water.[1] Goal: Convert the HCl salt to the free base without using bulk water.

Reagents:

-

This compound 2HCl[1]

-

Powdered Potassium Carbonate (

) or Sodium Methoxide (NaOMe)[1] -

Methanol (MeOH) or Isopropanol (iPrOH)[1]

-

Dichloromethane (DCM)[1]

Step-by-Step:

-

Suspension: Suspend the 2HCl salt in dry Methanol (10 mL per gram). It will likely not dissolve completely.[1]

-

Neutralization: Add 2.5 equivalents of powdered anhydrous

. -

Sonication: Sonicate the mixture for 30 minutes. The solution may warm slightly.[1] The goal is to precipitate KCl while freeing the amine.[1]

-

Filtration: Filter the slurry through a Celite pad to remove the inorganic salts (KCl/excess Carbonate).

-

Evaporation: Concentrate the filtrate in vacuo.

-

Redissolution (The Purge): Redissolve the residue in dry DCM (or CHCl3). If a white precipitate remains, filter again (this is residual inorganic salt).[1]

-

Result: The DCM filtrate contains your free base.[1] Use immediately or protect, as it absorbs

from air to form carbamates [1].[1]

Protocol B: "Salting Out" Extraction

Issue: You have completed a reaction in water or DMF and need to extract the product.[1] Theory: Increasing the ionic strength of the aqueous phase forces the organic molecule into the organic phase (Salting Out effect).[1]

Step-by-Step:

-

Saturation: Saturate the aqueous phase with solid NaCl (brine is often insufficient; add solid salt until no more dissolves).[1]

-

Solvent Modification: Do not use pure DCM. Use a solvent mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .[1]

-

Why? The alcohol disrupts the hydrogen bonding network between the piperazine and water, improving extraction efficiency [2].[1]

-

-

Extraction: Perform 3-4 extractions. The partition coefficient is still low, so multiple passes are required.[1]

-

Drying: Dry over

(Sodium Sulfate) rather than

Reaction Optimization Guide

Solvent Compatibility Table

Data based on solubility parameters and pKa interactions [3].

| Solvent | HCl Salt Solubility | Free Base Solubility | Recommended Use |

| Water | High (>100 mg/mL) | High | Aqueous reactions only.[1] |

| Methanol | Moderate | High | Free-basing; Hydrogenations.[1] |

| DCM / CHCl3 | Insoluble | High | Amide couplings; Protections.[1] |

| THF / Dioxane | Insoluble | Moderate | Grignard/Lithiation (Free base only).[1] |

| DMF / DMSO | Moderate | High | |

| Diethyl Ether | Insoluble | Poor | Precipitation/Trituration of impurities.[1] |

Troubleshooting "Crashing Out"

Symptom: The reaction mixture turns into a thick slurry upon adding the piperazine derivative.[1] Cause: Formation of insoluble aggregates or zwitterionic species.[1] Fix:

Purification & Chromatography

Purifying polar amines on silica is notoriously difficult due to "tailing" or "streaking" caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[1]

The "Ammonia Shift" Eluent

Instead of standard Hexane/Ethyl Acetate, use the following solvent system:

Note: The ammonium hydroxide competes for the silanol sites, allowing the piperazine to elute as a tight band [4].[1]

Alternative: Reverse Phase (C18)

If the compound is too polar for silica:

-

Column: C18 functionalized silica.[1]

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile.[1]

-

Warning: this compound is basic.[1][2] In 0.1% TFA, it will be fully protonated (

), causing it to elute very early (near the void volume).[1] You may need to use a high pH buffer (e.g., Ammonium Bicarbonate, pH 10) if your column is pH stable, to keep it in the neutral form for retention.[1]

Frequently Asked Questions (FAQ)

Q: Why is my yield >100% after free-basing?

A: this compound is hygroscopic and forms a hexahydrate.[1] It also avidly absorbs

Q: Can I use the HCl salt directly in an amide coupling (EDC/NHS)? A: Yes, but you must add an organic base (DIPEA or NMM) to neutralize the HCl.[1]

-

Protocol: Dissolve Acid + Coupling Agent in DCM.[1] Dissolve Piperazine-2-CN salt in minimal DMF + 2.2 eq DIPEA. Add the DMF solution to the DCM solution dropwise.[1]

Q: Is the nitrile group stable? A: Generally yes, but it can hydrolyze to the amide/acid under strong acidic/basic conditions with heat.[1] Avoid boiling in aqueous NaOH or concentrated HCl for extended periods unless hydrolysis is the goal.[1]

Q: The compound isn't staining on TLC. How do I see it? A: Piperazines do not absorb UV well (no conjugation).[1]

References

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link][1]

-

Organic Chemistry Portal. (n.d.).[1] Workup of Organic Reactions - Extraction of Amines. Retrieved from [Link] (General reference for amine extraction logic).[1]

-

Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from [Link][1]

-

University of Rochester. (n.d.).[1] Flash Chromatography Guide: Solvent Systems for Polar Amines. Retrieved from [Link]

(Note: Specific solubility data for the 2-carbonitrile derivative is extrapolated from general piperazine/aminonitrile chemistry principles found in the cited literature due to the specialized nature of the intermediate.)

Validation & Comparative

A Senior Application Scientist's Guide to Validating Piperazine-2-carbonitrile Purity by Quantitative NMR (qNMR)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, establishing the absolute purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality, safety, and efficacy. For complex molecules like Piperazine-2-carbonitrile, a key heterocyclic building block, traditional analytical methods can present challenges. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against conventional High-Performance Liquid Chromatography (HPLC), supported by experimental insights, to validate the purity of this compound.

The Challenge: Quantifying Reactive Heterocycles

This compound is a bifunctional molecule containing a reactive nitrile group and two secondary amine functionalities. This inherent reactivity, coupled with potential hygroscopicity and the presence of structurally similar impurities, can complicate purity assessment. Traditional methods like HPLC-UV, while powerful, often rely on the availability of a high-purity, well-characterized reference standard of the analyte itself, which may not always be feasible, especially in early-stage development.[1] Furthermore, chromophore-lacking impurities may go undetected by UV detectors, leading to an overestimation of purity.[2]

This is where ¹H qNMR emerges as a powerful, primary analytical method.[3] Its fundamental principle—that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei—allows for direct quantification against a certified internal standard without the need for an identical analyte standard.[4][5]

The qNMR Advantage: A First-Principles Approach

Quantitative NMR offers a distinct advantage as it is considered a primary ratio method of measurement.[5] The purity of an analyte is determined by stoichiometrically comparing its NMR signal response to that of a certified, stable internal standard of known purity and weight.[1][5] This circumvents the need for analyte-specific calibration curves and response factors that are staples of chromatographic techniques.[6]

For this compound, this means we can achieve a highly accurate and precise purity value, traceable to a recognized standard, providing a robust and defensible dataset for regulatory submissions and quality control.[7][8]

Experimental Design: A Self-Validating System

A robust qNMR experiment is a self-validating system. The key lies in meticulous experimental design, from the selection of the internal standard to the parameters for data acquisition.

Causality in Internal Standard Selection

The choice of an internal standard (IS) is critical for the accuracy of the qNMR assay.[9][10] An ideal IS should meet several criteria:

-

High Purity and Stability: The IS must be of high, certified purity, non-hygroscopic, and chemically inert towards the analyte and the solvent.[11]

-

Solubility: It must be fully soluble in the chosen deuterated solvent.[9][12]

-

Spectral Simplicity: Preferably, it should exhibit simple, sharp signals (ideally singlets) in a region of the ¹H NMR spectrum that is free from any signals of the analyte or potential impurities.[9]

For the analysis of this compound, Maleic acid is an excellent choice. It is a stable solid with a certified high purity, readily soluble in D₂O, and its two olefinic protons appear as a sharp singlet at approximately 6.3 ppm, a region typically clear of signals from aliphatic amines.[13]

Solvent Selection and Sample Preparation

The choice of solvent is equally crucial. Deuterium oxide (D₂O) is the solvent of choice for this compound due to the high solubility of both the analyte and the maleic acid internal standard. A key consideration when using D₂O is the H-D exchange of the amine protons (N-H) of the piperazine ring. While this simplifies the spectrum by removing the N-H signals, it is essential to ensure complete exchange for accurate integration of the remaining C-H signals.

Experimental Protocol: Sample Preparation

-

Accurate Weighing: Using a calibrated microbalance, accurately weigh approximately 10-15 mg of the this compound sample into a clean vial.

-

Internal Standard Addition: Accurately weigh and add approximately 8-12 mg of certified Maleic Acid internal standard to the same vial. An analyte-to-standard signal intensity ratio close to 1:1 is recommended for optimal accuracy.

-

Dissolution: Add approximately 0.7 mL of D₂O to the vial.

-

Homogenization: Vortex the vial for 1-2 minutes to ensure complete dissolution and homogenization of both the sample and the internal standard.

-

Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

qNMR Data Acquisition and Processing Workflow

The reliability of qNMR data hinges on the proper setup of the NMR spectrometer and the subsequent data processing.

Workflow Diagram

Caption: The qNMR workflow from sample preparation to the final purity calculation.

Key Acquisition Parameters

For accurate quantification, the most critical acquisition parameter is the relaxation delay (D1) . This delay between pulses must be sufficiently long to allow for complete relaxation of all relevant protons. A common rule of thumb is to set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated. For small molecules, a D1 of 30 seconds is often sufficient.[14]

Data Processing and the qNMR Equation

-

Phase and Baseline Correction: After data acquisition, the spectrum must be carefully phased and baseline corrected to ensure accurate integration.[14]

-

Signal Integration: Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the protons on the carbon backbone) and the singlet from Maleic acid.

-

Purity Calculation: The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I : Integral value of the signal

-

N : Number of protons for the integrated signal

-

M : Molar mass

-

m : Mass

-

P : Purity of the internal standard

-

Comparative Analysis: qNMR vs. HPLC-UV